5-Hydroxy-2-methyl-4H-pyran-4-one

描述

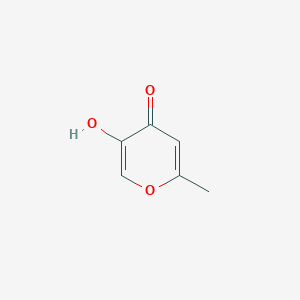

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXWFHDFTAZGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214652 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-46-2 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allomaltol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 2 Methyl 4h Pyran 4 One

Synthetic Pathways for 5-Hydroxy-2-methyl-4H-pyran-4-one

The production of this compound, also known as allomaltol, typically involves multi-step chemical transformations starting from readily available precursors.

Precursor Synthesis and Reduction Approaches

A common and well-established route to synthesize this compound (allomaltol) involves a two-step process starting from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). nih.gov The initial step is the conversion of kojic acid to an intermediate, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. orgsyn.org This is achieved by reacting kojic acid with thionyl chloride. nih.govorgsyn.org During this chlorination step, gaseous sulfur dioxide and HCl are generated. orgsyn.org

The second step is the reduction of the chlorinated intermediate to yield the final product, allomaltol. nih.gov This reduction is typically carried out using zinc powder in the presence of an acid, such as concentrated hydrochloric acid in water. nih.govnih.gov The mixture is stirred for several hours to ensure the complete dissolution of the zinc dust and the formation of the desired product. nih.gov The final compound is then isolated by extraction and purified by recrystallization. nih.gov

Table 1: Synthesis of this compound via Reduction

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Kojic acid | 1. Thionyl chloride | 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one | This compound | nih.govorgsyn.org |

Reaction of Kojic Acid Derivatives as Starting Materials

Kojic acid and its derivatives are fundamental building blocks for synthesizing a variety of pyranone structures. researchgate.net Kojic acid itself, identified chemically as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a widely utilized starting material. sigmaaldrich.comnist.gov

A key derivative, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (chlorokojic acid), is synthesized by treating kojic acid with thionyl chloride. orgsyn.orgresearchgate.net This chlorinated compound serves as a reactive intermediate for further modifications. For instance, new derivatives can be prepared by reacting chlorokojic acid with various heterocyclic S-nucleophiles in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF). researchgate.net This S-alkylation reaction yields hybrid molecules containing both a kojic acid fragment and a heterocyclic moiety, connected by a thiomethyl spacer. researchgate.net This approach highlights the utility of kojic acid derivatives in creating more complex molecules with potential biological activities. researchgate.net

Strategies for the Synthesis of Novel this compound Derivatives

To explore the chemical space and develop new therapeutic agents, various derivatization strategies are employed, starting from the this compound scaffold.

Mannich Reaction-Based Derivatization

The Mannich reaction is a three-component condensation that serves as a powerful tool for the aminoalkylation of acidic compounds, including this compound (allomaltol). nih.gov This reaction involves an active hydrogen-containing substrate, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov

In the context of allomaltol, the Mannich reaction is used to introduce aminoalkyl groups onto the pyranone ring, leading to a class of compounds known as Mannich bases. nih.govresearchgate.net For example, a series of 2-[(4-substitutedpiperazin-1-yl)methyl] derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one were synthesized by reacting allomaltol with suitable piperazine (B1678402) derivatives under Mannich reaction conditions. researchgate.net This derivatization strategy has been explored to generate compounds with potential antibacterial and antimycobacterial activities. nih.govresearchgate.net

Table 2: Examples of Mannich Bases derived from this compound

| Amine Reagent | Resulting Derivative Class | Potential Biological Activity | Reference |

|---|---|---|---|

| Substituted Piperazines | 3-hydroxy-6-methyl-2-[(4-substitutedpiperazin-1-yl)methyl]-4H-pyran-4-ones | Antimycobacterial | researchgate.net |

Aldol (B89426) Condensation Reactions with Carbonyl Compounds

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comwikipedia.org It typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may subsequently dehydrate to yield a conjugated enone. sigmaaldrich.comwikipedia.org

For this compound, the position-6 on the pyrone ring exhibits high reactivity, making it amenable to functionalization via the aldol reaction. nih.gov This reaction is carried out by condensing allomaltol with various aldehydes. nih.gov The reaction can be catalyzed by a base, such as triethylene diamine (DABCO), to produce variously substituted derivatives. nih.gov For instance, condensation of allomaltol (1 equivalent) with different aldehydes (0.5 equivalents) in the presence of DABCO leads to the synthesis of double 5-hydroxy-2-methyl-4H-pyran-4-ones. nih.gov This method provides a straightforward route to novel derivatives with potential applications as, for example, antiglioma agents. nih.govrsc.org

Table 3: Aldol Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.com This approach is valued for its high atom economy, reduced waste, and ability to rapidly generate molecular diversity. mdpi.com

The 4H-pyran scaffold is frequently synthesized using one-pot multicomponent reactions. eurekaselect.com A common MCR for synthesizing 4H-pyran derivatives involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.net While many examples start with different building blocks, the principles can be applied to create complex pyran-containing molecules. For instance, a tandem Knoevenagel–Michael reaction, a type of multicomponent transformation, has been used to synthesize a complex derivative by reacting phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com This demonstrates the potential of MCRs to build upon pyranone cores to create structurally novel compounds. mdpi.com

Bioisosterism and Scaffold Hopping Strategies in Derivative Design

In the quest for novel therapeutic agents, particularly for conditions like glioma, researchers have employed bioisosterism and scaffold hopping as key design strategies. nih.gov These approaches involve modifying the this compound scaffold to mimic the structure and properties of known bioactive molecules while exploring new chemical space. nih.govnih.gov

One notable application has been in the design of inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), which produce the oncometabolite D-2-hydroxyglutarate (D-2HG). By analyzing the structures of known D-2HG inhibitors, new derivatives of this compound were designed. This strategy led to the synthesis of compounds with significant anti-glioma properties. nih.gov The core idea is to replace a part of an existing inhibitor with the pyranone scaffold, aiming for improved efficacy or novel intellectual property. nih.govnih.gov

A series of derivatives were synthesized through an aldol reaction, functionalizing the highly reactive position-6 of the pyranone ring. This involved the condensation of allomaltol with various aldehydes. nih.gov

Table 1: Examples of this compound Derivatives from Bioisosterism and Scaffold Hopping

| Compound ID | Reactant 1 | Reactant 2 | Synthetic Approach |

|---|---|---|---|

| Derivative Series 1 | Allomaltol | Various aldehydes | Aldol Condensation |

This table illustrates the general synthetic approach for creating derivatives based on bioisosterism and scaffold hopping, as described in the research.

Synthesis of Substituted Double 5-Hydroxy-2-methyl-4H-pyran-4-ones

A specific synthetic route has been developed to create "double" this compound derivatives. These molecules are formed by condensing two units of the parent pyranone with a single aldehyde molecule. nih.gov This aldol reaction typically uses one equivalent of allomaltol and half an equivalent of an aldehyde in the presence of a catalyst like triethylenediamine (DABCO). nih.gov This method provides a straightforward way to synthesize a range of symmetrically substituted dimeric structures. nih.gov

The resulting compounds have shown promise as potent antiglioma agents, with some exhibiting excellent inhibitory activity against the intracellular production of D-2HG and significant effects on the colony formation and migration of human glioma cells. nih.gov

Table 2: Synthesis of Substituted Double this compound Derivatives

| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst | Product Type |

|---|

This table outlines the stoichiometry and catalytic conditions for the synthesis of the double pyranone derivatives.

Preparation of Metal Coordination Complexes and Mixed Ligand Complexes

The this compound scaffold is an effective chelator for various metal ions, a property that has been exploited in the preparation of coordination complexes. nih.gov The title compound and its derivatives have been used to form complexes with a range of metals, including iron, ruthenium, and osmium. nih.gov

Specifically, coordination compounds of 3-hydroxy-2-methyl-4H-pyran-4-one (an isomer and common name for the target compound) have been synthesized with iron(III), cobalt(III), and chromium(III) in a 1:2 metal-to-ligand ratio. scirp.org Furthermore, mixed ligand complexes have been prepared using the same metal ions with this compound and a secondary ligand, 1,2-diaminocyclohexane, in a 1:1:1 ratio. scirp.org

The general procedure for synthesizing these mixed ligand complexes involves reacting the metal salt with stoichiometric amounts of the pyranone ligand and the secondary ligand in a suitable solvent, followed by heating and stirring to induce precipitation of the complex. scirp.orgscispace.com For instance, cobalt(II) chloride hexahydrate can be reacted with hydrogen peroxide, 2-hydroxy-2-methyl-4H-pyran-4-one, and 1,2-diaminocyclohexane to yield a pink precipitate of the mixed ligand complex. scirp.org Similarly, a chromium(III) complex can be prepared by heating chromium(III) chloride hexahydrate with the pyranone and 1,2-diaminocyclohexane, resulting in a dark green precipitate. scirp.org

Table 3: Synthesis of Metal and Mixed Ligand Complexes

| Metal Ion | Ligand 1 (L1) | Ligand 2 (L2) | M:L1:L2 Ratio |

|---|---|---|---|

| Iron(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | - | 1:2 |

| Cobalt(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | - | 1:2 |

| Chromium(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | - | 1:2 |

| Iron(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | 1,2-Diaminocyclohexane | 1:1:1 |

| Cobalt(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | 1,2-Diaminocyclohexane | 1:1:1 |

This table summarizes the stoichiometry of both simple and mixed ligand coordination complexes involving this compound.

Esterification and Thioether Linker Incorporations

To further diversify the derivatives of this compound, esterification and the incorporation of thioether linkers are valuable synthetic strategies. These modifications can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

The synthesis of thioether derivatives can be achieved by reacting a halogenated precursor, such as 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid), with various S-nucleophiles. For example, new hybrid molecules containing both a kojic acid fragment and an azaheterocycle linked by a thioether (SCH2) spacer have been prepared. researchgate.net This reaction is typically carried out by suspending the thione in a solvent like DMF, adding a base such as potassium hydroxide, and then adding the chlorokojic acid solution. researchgate.net

Esterification of the hydroxyl groups on the pyranone ring or its side chain is another common modification. For instance, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate (B1210297) is a known ester derivative. chemsynthesis.com These esters can be synthesized through standard esterification procedures, although specific conditions may vary depending on the starting material and the desired ester.

Table 4: Examples of Ester and Thioether Derivatives

| Derivative Type | Precursor | Reactant | Linkage Formed |

|---|---|---|---|

| Thioether | 5-Hydroxy-2-chloromethyl-4H-pyran-4-one | 2-Thioxonicotinonitrile or other thiones | -S-CH2- |

This table provides examples of the precursors and reactants used to introduce thioether and ester functionalities to the this compound scaffold.

Biological Activities and Pharmacological Applications of 5 Hydroxy 2 Methyl 4h Pyran 4 One and Its Derivatives

Anticancer and Antiglioma Efficacy Studies

Derivatives of 5-Hydroxy-2-methyl-4H-pyran-4-one have emerged as significant candidates in the search for novel anti-cancer agents, with a particular focus on glioma, a challenging form of brain cancer.

Studies have synthesized and evaluated a series of this compound derivatives for their ability to inhibit the growth of human glioma cell lines, specifically HT1080 and U87 cells. nih.govnih.gov One particular derivative, designated as compound 4a, demonstrated notable anti-proliferative activity. nih.govrsc.org The half-maximal inhibitory concentration (IC₅₀) of compound 4a was determined to be 1.43 µM for HT1080 cells and 4.6 µM for U87 cells. nih.govnih.govrsc.org

These findings highlight the potential of this class of compounds to suppress the rapid and uncontrolled division that characterizes cancer cells. The mechanism of action is linked to the inhibition of intracellular production of D-2-hydroxyglutarate (D-2HG), an oncometabolite associated with the progression of certain cancers, including glioma. nih.govnih.govrsc.org

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative 4a | HT1080 | 1.43 |

| Derivative 4a | U87 | 4.6 |

Beyond inhibiting proliferation, derivatives of this compound have also shown a significant capacity to impede other critical aspects of cancer progression, namely cell migration and the ability to form new colonies. Compound 4a, at a concentration as low as 1 µM, exhibited dramatic inhibitory effects on both the migration and colony formation of U87 and HT1080 glioma cells. nih.govnih.govrsc.org This suggests that these compounds may interfere with the metastatic potential of cancer cells, a key factor in the spread and severity of the disease.

The ability to disrupt these processes is a crucial attribute for any potential anti-cancer therapeutic, as it targets the cancer's ability to invade surrounding tissues and establish secondary tumors.

| Compound | Cell Lines | Effect at 1 µM |

|---|---|---|

| Derivative 4a | U87, HT1080 | Dramatic inhibition of migration and colony formation |

Anticonvulsant Activity Research

In the realm of neurology, derivatives of this compound have been investigated for their potential to manage seizures, a hallmark of epilepsy and other convulsive disorders.

A study involving thirteen 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives explored their anticonvulsant properties in established in vivo models. nih.gov These models include the subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests, which are standard methods for evaluating the efficacy of potential anticonvulsant drugs. nih.gov

One derivative, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (compound 3i), was identified as the most active compound in the scPTZ test. nih.gov Another derivative, 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one (compound 3f), demonstrated protective effects in the MES model. nih.gov

The promising results from the seizure models underscore the potential of these 4H-pyran-4-one derivatives as a new class of antiepileptic agents. The differential activity of the compounds in the scPTZ and MES tests suggests that they may act through different mechanisms to suppress seizure activity, a characteristic that could be valuable in treating a broader range of seizure types. Further research into the specific molecular targets of these compounds is warranted to fully understand their antiepileptic potential.

| Compound | Seizure Model | Observed Activity |

|---|---|---|

| 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i) | scPTZ | Most active compound |

| 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one (3f) | MES | Protective |

Antimicrobial and Antimycobacterial Properties

The therapeutic reach of this compound derivatives extends to the field of infectious diseases, with studies demonstrating their activity against various microbial pathogens.

Research has shown that derivatives of 4H-pyran-4-one possess antibacterial and antifungal properties. nih.gov For instance, certain synthesized compounds were found to be active against all fungi tested in one study. nih.gov

Furthermore, specific derivatives have shown notable antimycobacterial activity. One study synthesized a series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one compounds and tested their in vitro activity against several bacteria, including Mycobacterium smegmatis. researchgate.net One of these compounds exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against M. smegmatis. researchgate.net Other research has also highlighted the potential of 4H-pyran derivatives as inhibitors of Mycobacterium bovis. nih.gov The antibacterial properties of compounds derived from 2-amino-4H-Pyran have also been a driving force for further synthesis and evaluation. nih.govresearchgate.net This indicates the potential of this chemical scaffold in developing new drugs to combat mycobacterial infections, which include diseases like tuberculosis.

Antibacterial and Antifungal Investigations

Derivatives of 4H-pyran have demonstrated notable antibacterial and antifungal activities. Certain 4H-pyran derivatives have been shown to be effective against various bacterial strains. For instance, specific synthesized 4H-pyran derivatives, namely 4g and 4j, have exhibited inhibitory effects on all tested Gram-positive isolates except for B. cereus (ATCC 14579), with IC₅₀ values lower than the antibiotic ampicillin. nih.gov The 4H-pyran scaffold is considered a lead for developing new antibacterial agents. nih.gov

In addition to antibacterial properties, the antifungal potential of 4H-pyran derivatives has also been investigated. nih.gov Some 2-amino-4H-pyrans have been noted for their antifungal activities. nih.gov The core structure of 4H-pyran is a constituent of some natural products and serves as a valuable pharmacophore in the search for new antifungal agents. nih.gov

Activity against Mycobacterium tuberculosis

The global health challenge posed by tuberculosis has spurred research into novel therapeutic agents. Compounds with a 4H-pyran core have been evaluated for their potential against Mycobacterium tuberculosis. For example, a series of 4H-pyran derivatives and their Schiff base counterparts were synthesized and tested for their anti-mycobacterium activity against Mycobacterium bovis (Bacillus Calmette-Guérin), a commonly used surrogate for M. tuberculosis. The preliminary results from this research indicated that a majority of the synthesized compounds displayed relatively good activity against the test organism. nih.gov

Furthermore, the search for new drugs to combat drug-resistant M. tuberculosis has led to the screening of various compound libraries. plos.org While not directly a this compound derivative, a study on flavonoid and pyrimidine (B1678525) compounds demonstrated that combination therapy could be a viable strategy. One of the tested flavonoids, 5,7-dihydroxy-2-(4-hydroxyphenyl) 4H-chromen-4-one, which contains a pyran-4-one ring, showed modest activity as a single agent but demonstrated synergistic or additive effects when combined with first- and second-line anti-TB drugs against M. tuberculosis (H37Ra) and Mycobacterium avium. mdpi.com This highlights the potential of pyran-containing scaffolds in the development of new anti-tuberculosis treatments.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of this compound have been studied for their ability to inhibit specific enzymes involved in various physiological and pathological processes.

Tyrosinase Inhibitory Effects and Kinetics

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary strategy for developing agents for skin hyperpigmentation. nih.gov Kojic acid, chemically known as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a well-known tyrosinase inhibitor. scispace.com However, its potency has led to the synthesis of numerous derivatives to enhance its inhibitory activity. researchgate.net

One such derivative, 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, demonstrated potent, dose-dependent inhibition of the monophenolase activity of mushroom tyrosinase with an IC₅₀ value of 0.03 mM. researchgate.net Its inhibitory effect on diphenolase activity (IC₅₀ = 1.29 mM) was also stronger than that of kojic acid (IC₅₀ = 1.80 mM). researchgate.net Kinetic analysis revealed this derivative to be a noncompetitive inhibitor for both monophenolase and diphenolase activities. researchgate.net In contrast, a methoxy (B1213986) derivative, 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, showed no inhibitory effects, highlighting the importance of the 5-hydroxyl group for activity. researchgate.net

Another study on a kojic acid derivative, 2-((3£)-4(2H3H-benzo[3,4-d] 1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one, found it to be a more potent tyrosinase inhibitor than kojic acid when L-tyrosine was used as the substrate. scispace.com This compound was identified as a competitive inhibitor. scispace.com

The following table summarizes the tyrosinase inhibitory activity of selected this compound derivatives.

| Compound Name | Target Enzyme | Substrate | IC₅₀ (mM) | Inhibition Type |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Mushroom Tyrosinase | Monophenol | 0.03 | Noncompetitive |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Mushroom Tyrosinase | Diphenol | 1.29 | Noncompetitive |

| Kojic Acid | Mushroom Tyrosinase | Diphenol | 1.80 | - |

| 2-((3£)-4(2H3H-benzo[3,4-d] 1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one | Mushroom Tyrosinase | L-tyrosine | - | Competitive |

DNA Gyrase Inhibitory Activity (e.g., Escherichia coli, M. tuberculosis)

Information specifically detailing the DNA gyrase inhibitory activity of this compound and its derivatives against Escherichia coli and M. tuberculosis is not available in the provided search results.

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants play a crucial role in mitigating this damage.

Assessment of Oxidative Stress Reduction

The 4H-pyran-4-one scaffold is a component of compounds known for their antioxidant activities. nih.gov The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a derivative of this compound, is recognized for its antioxidant properties, which are largely attributed to its formation during the Maillard reaction. Studies have shown that DDMP is an effective free radical scavenger. nih.gov The presence and position of hydroxyl groups significantly influence the antioxidant capacity. Research indicates that the hydroxyl group at the olefin position plays a more critical role in the antioxidant activity of DDMP than the one at the C3 position. nih.gov

The radical scavenging activity of these compounds has been evaluated using various assays, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.gov For instance, a derivative, 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, exhibited DPPH radical scavenging activity with an IC₅₀ value of 4.09 mM. researchgate.net It has been suggested that the antioxidant activity of certain derivatives may be linked to their potent tyrosinase inhibitory effects. researchgate.net

The following table presents data on the antioxidant activity of selected 4H-pyran-4-one derivatives.

| Compound/Derivative Name | Assay | Scavenging Potency/Activity |

| 4g (a 4H-pyran derivative) | DPPH Radical Scavenging | 90.50% at 1 mg/mL |

| 4j (a 4H-pyran derivative) | DPPH Radical Scavenging | 88.00% at 1 mg/mL |

| 4l (a 4H-pyran derivative) | DPPH Radical Scavenging | 70.20% at 1 mg/mL |

| 4m (a 4H-pyran derivative) | DPPH Radical Scavenging | 69.00% at 1 mg/mL |

| 4d (a 4H-pyran derivative) | DPPH Radical Scavenging | 65.25% at 1 mg/mL |

| Butylated Hydroxytoluene (BHT) (Reference) | DPPH Radical Scavenging | 95.30% at 1 mg/mL |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | DPPH Radical Scavenging | IC₅₀ = 4.09 mM |

Evaluation of Lipid Peroxidation Inhibition

Lipid peroxidation is a key indicator of oxidative stress, a process implicated in the pathogenesis of numerous diseases. It involves the oxidative degradation of lipids, leading to the formation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.govptfarm.pl

Recent studies have highlighted the potential of pyran derivatives in mitigating lipid peroxidation. For instance, a series of novel pyranocarbazole alkaloids were synthesized and evaluated for their anti-lipid peroxidation capacity. nih.gov Among these, compound 10b , which features a leucine (B10760876) introduced at the C-3 position of the pyranocarbazole, demonstrated potent free radical scavenging activity, even surpassing that of Edaravone, a known antioxidant. nih.gov Further investigation revealed that this compound could reduce oxidative stress in the brain of Aβ25-35-intoxicated mice, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease. nih.gov

Another study focused on 4H-pyran derivatives and their ability to scavenge DPPH radicals, a common method for evaluating antioxidant activity. nih.gov Compounds 4g and 4j from this series showed the most promising results, with IC50 values of 0.329 and 0.1941 mM, respectively, indicating strong free radical scavenging capabilities. nih.gov Notably, compound 4j was found to be more efficient than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a pyranone derivative, has been identified as a potent antioxidant in Maillard reaction products. researchgate.net Its strong antioxidant activity has been demonstrated in various assays, highlighting its potential to combat oxidative stress. researchgate.net

| Compound | Key Findings | Reference |

|---|---|---|

| Pyranocarbazole alkaloid (10b) | Strong free radical scavenging activity, surpasses Edaravone. Reduces oxidative stress in the brain. | nih.gov |

| 4H-pyran derivative (4j) | More efficient DPPH radical scavenger than BHT (IC50: 0.1941 mM). | nih.gov |

| 4H-pyran derivative (4g) | Significant DPPH radical scavenging activity (IC50: 0.329 mM). | nih.gov |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Identified as a strong antioxidant in Maillard reaction products. | researchgate.net |

Metal Chelating Properties

The ability of a compound to chelate metal ions is a crucial aspect of its antioxidant and neuroprotective potential. This compound and its derivatives have been recognized for their metal-chelating properties, particularly their ability to bind iron. nih.govresearchgate.net

Research has shown that derivatives of allomaltol, the parent compound, are effective iron chelators. nih.govresearchgate.net This property is significant as iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that contribute to oxidative stress and cellular damage.

Furthermore, a study on novel 1,2,3-triazole-chromenone carboxamides, which are related pyran derivatives, demonstrated their metal chelating activity towards Fe2+, Cu2+, and Zn2+ ions. nih.gov This broad-spectrum metal chelation, coupled with a plausible neuroprotective effect against H2O2-induced cell death, underscores the therapeutic potential of these compounds. nih.gov

Other Reported Biological Activities

Beyond their antioxidant and metal-chelating properties, this compound and its derivatives exhibit a range of other important biological activities.

Anti-inflammatory Effects

Derivatives of kojic acid, which shares a similar pyranone structure, have been synthesized to explore their immunopharmacological applications. nih.gov One such derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), has demonstrated potent anti-inflammatory activity. nih.gov In in-vitro studies using lipopolysaccharide (LPS)-treated RAW264.7 cells, MHNC was found to dose-dependently reduce the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov It also suppressed the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory mechanism of MHNC involves the suppression of the nuclear translocation of NF-κB subunits (p65 and p50) and direct inhibition of the enzymes Src and Syk. nih.gov In an in-vivo model, MHNC administered at 20mg/kg was shown to prevent inflammatory symptoms in the stomach of mice. nih.gov

Antidiabetic Potential

While direct studies on the antidiabetic potential of this compound are emerging, the known anti-inflammatory properties of its derivatives suggest a possible role in managing diabetes. nih.gov Chronic inflammation is a well-established factor in the development and progression of type 2 diabetes. By inhibiting inflammatory pathways, as demonstrated by compounds like MHNC, these pyran derivatives could potentially help in mitigating diabetes-related complications. nih.gov

Herbicidal and Pesticidal Applications

The biological activity of pyran derivatives extends to agricultural applications. Certain pyrazolopyran compounds have been patented for their use as herbicides. google.com These compounds act as inhibitors of the enzyme serine hydroxymethyltransferase (SHMT), which plays a crucial role in the photorespiration cycle of plants. google.com This inhibition leads to the control of unwanted vegetation. google.com

Furthermore, a derivative of this compound, specifically this compound isolated from the methanol (B129727) root extract of Senecio laetus, has shown mosquito larvicidal potential. dntb.gov.ua

Neuroprotective Activity of Related Pyran Derivatives

The neuroprotective effects of pyran derivatives are a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Pyran scaffolds, found in many natural products, have attracted considerable scientific attention for their potential in treating such conditions. nih.gov

A series of novel pyranocarbazole alkaloids, derived from Claulansine F and CZ-7, have shown strong neuroprotective effects. nih.gov Compound 10b , in particular, was highly effective in inhibiting programmed cell death in SH-SY5Y cells and demonstrated the ability to cross the blood-brain barrier. nih.gov Its mechanism of action is linked to reducing oxidative stress in the brain. nih.gov

Another study highlighted a novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, which activates CREB-mediated neuroprotection in cellular models of Alzheimer's disease. dntb.gov.ua

| Activity | Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC) | Inhibits NO and PGE2 production; suppresses iNOS and COX-2 expression; inhibits NF-κB, Src, and Syk. | nih.gov |

| Herbicidal | Pyrazolopyrans | Inhibit the enzyme serine hydroxymethyltransferase (SHMT) in plants. | google.com |

| Pesticidal | This compound from Senecio laetus | Shows mosquito larvicidal activity. | dntb.gov.ua |

| Neuroprotective | Pyranocarbazole alkaloid (10b) | Inhibits programmed cell death; crosses the blood-brain barrier; reduces oxidative stress. | nih.gov |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | Activates CREB-mediated neuroprotection. | dntb.gov.ua |

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Antiglioma Activity

The fight against glioma, a formidable type of brain cancer, has led researchers to explore novel derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one. capes.gov.brnih.gov A significant breakthrough in this area involves the synthesis of derivatives that act as scavengers of D-2-hydroxyglutarate (D-2HG), a metabolite found in high levels in many brain cancers, which is believed to contribute to cancer initiation. nih.gov

Two series of this compound derivatives have been synthesized through an aldol (B89426) reaction with various aldehydes. capes.gov.br The structure-activity relationship studies of these compounds have shown that the nature of the substituent introduced via the aldehyde condensation plays a critical role in their anti-proliferative activity. One of the most potent compounds identified is 4a , a derivative that exhibited promising anti-proliferative activity against glioma HT1080 and U87 cells. capes.gov.brnih.gov This compound demonstrated a significant inhibitory effect on the intracellular production of D-2HG, with an 86.3% reduction at a concentration of 1 μM. capes.gov.brnih.gov Furthermore, compound 4a also markedly inhibited the colony formation and migration of these glioma cell lines. capes.gov.brnih.gov

Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their anti-glioma properties. Among these, compound 4j was found to be the most potent, with an EC₅₀ value of 20 μM against the murine glioblastoma cell line GL261.

| Compound | Target Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 4a | HT1080 | 1.43 μM | capes.gov.brnih.gov |

| 4a | U87 | 4.6 μM | capes.gov.brnih.gov |

| 4j | GL261 | 20 μM |

Influence of Substituents on Anticonvulsant Efficacy and Lipophilicity

The 4H-pyran-4-one scaffold has been a foundation for developing new anticonvulsant agents. researchgate.net Research has focused on synthesizing Mannich bases by reacting allomaltol (this compound) or the related kojic acid with formaldehyde (B43269) and various substituted piperazine (B1678402) or piperidine (B6355638) derivatives. nih.govnih.gov The resulting compounds have been evaluated for their ability to protect against seizures in maximal electroshock (MES) and subcutaneous Metrazol (scMet) models. nih.govnih.gov

The nature of the substituent on the piperazine or piperidine ring significantly influences anticonvulsant activity. For instance, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i) was identified as the most active compound in the scMet test. nih.gov In the MES test, 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one (3f) showed protective effects, whereas its 2-chlorophenyl counterpart (3e) was inactive, highlighting the importance of the substituent's position on the phenyl ring. nih.gov

Further studies identified other active compounds. 2-{[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one (compound 8) was highly active against scMet-induced seizures. nih.gov Another derivative, 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one (compound 11) , was found to be one of the most active against MES-induced seizures. nih.gov

Lipophilicity is a critical factor for anticonvulsant drugs, as it affects their ability to cross the blood-brain barrier. While specific lipophilicity data for these pyran-4-one derivatives is not extensively reported, SAR studies on related heterocyclic anticonvulsants suggest that increased lipophilicity often correlates with enhanced anticonvulsant efficacy. researchgate.netnih.gov The presence of halogen atoms (e.g., chloro, bromo, trifluoromethyl) and phenyl groups on the piperazine or piperidine moiety generally increases lipophilicity, which likely contributes to the observed activity of compounds like 3f , 3i , and 8 .

| Compound | Substituent at C2 | Most Effective Test Model | Reference |

|---|---|---|---|

| 3i | 4-(2-Trifluoromethyl-phenyl)-piperazin-1-ylmethyl | scMet | nih.gov |

| 3f | 4-(4-Chloro-phenyl)-piperazin-1-ylmethyl | MES | nih.gov |

| Compound 8 | 4-(4-Bromophenyl)-4-hydroxypiperidin-1-ylmethyl | scMet | nih.gov |

| Compound 11 | 4-(4-Chlorophenyl)piperazin-1-ylmethyl | MES | nih.gov |

Investigation of Structural Features Critical for Tyrosinase Inhibition

Kojic acid, or 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a well-known tyrosinase inhibitor used in cosmetics for its skin-whitening properties. researchgate.net However, its activity and stability can be limited. Consequently, numerous derivatives have been synthesized to enhance its efficacy. The key structural features for tyrosinase inhibition are the γ-pyranone structure with its enolic hydroxyl group at C5, which can chelate the copper ions in the enzyme's active site. researchgate.netnih.gov

SAR studies have revealed several important factors:

Hydrophobicity: Introducing hydrophobic moieties can increase inhibitory activity. A derivative with a thioether linker and a hydrophobic cyclohexane (B81311) group, 2-((cyclohexylthio)methyl)-5-hydroxy-4H-pyran-4-one (2b) , showed potent inhibitory activity. researchgate.net Similarly, introducing a cinnamate (B1238496) group, which is also hydrophobic, into the kojic acid structure resulted in a competitive inhibitor that was more potent than kojic acid itself. nih.gov

Linker Type: The nature of the linker connecting the pyranone core to other moieties is crucial. Thioether linkages have been shown to result in effective tyrosinase inhibition. researchgate.net

Hydroxyl Groups: The 5-hydroxyl group is considered essential for activity. researchgate.net In related structures like 3-hydroxypyridine-4-ones, compounds with two free hydroxyl groups were found to be more potent inhibitors.

Dimeric Structures: Derivatives containing two pyrone rings linked together have been reported to possess significantly higher tyrosinase inhibitory potency than kojic acid alone.

One notable derivative, 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one (compound 4) , demonstrated a potent, dose-dependent inhibitory effect on the monophenolase activity of tyrosinase with an IC₅₀ of 0.03 mM. researchgate.net In contrast, its methoxy-protected counterpart (compound 5) showed no inhibitory effect, confirming the critical role of the free 5-hydroxyl group. researchgate.net

| Compound | Key Structural Feature | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Kojic Acid | Parent Compound | 1.80 mM (diphenolase) | researchgate.net |

| Compound 4 | Thioether linker with methyl-imidazole | 0.03 mM (monophenolase) | researchgate.net |

| Compound 1 (Cinnamate ester) | Hydrophobic cinnamate ester | 1.4 μM | nih.gov |

SAR of Pyran-Based Heterocycles for Diverse Biological Actions

The pyran heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. researchgate.netnih.govnih.gov The versatility of the 4H-pyran-4-one ring allows for substitutions at various positions, leading to compounds with distinct pharmacological profiles.

Anticancer and Antitumor Activity: Besides antiglioma activity, pyran derivatives have shown efficacy against other cancer types. Fused pyran ring systems are core units in many natural products with anticancer properties. researchgate.net

Antimicrobial and Antifungal Activity: Various pyran derivatives have demonstrated significant antimicrobial and antifungal properties. researchgate.netnih.gov For example, certain Mannich bases of allomaltol showed activity against fungi like Candida albicans. nih.gov Fused pyrano[2,3-b]pyridine derivatives have also exhibited effective action against both gram-positive and gram-negative bacteria. manchester.ac.uk

Antioxidant Activity: The 4H-pyran motif is embedded in many bioactive compounds that display antioxidant effects. nih.gov The hydroxyl group on the pyranone ring is a key feature for this activity, acting as a hydrogen donor for radical scavenging. nih.gov

Anti-inflammatory and Neuroprotective Effects: Piperazine derivatives of kojic acid have been shown to be effective inhibitors of neutrophil elastase, suggesting potential for treating inflammatory lung diseases. researchgate.net Furthermore, pyran derivatives are being investigated for the treatment of neurodegenerative conditions like Alzheimer's disease, with some compounds acting as acetylcholinesterase inhibitors.

Other Activities: The biological scope of pyran-based heterocycles extends to antiviral, antidiabetic, hepatoprotective, and vasodilator properties. researchgate.netnih.gov For example, pyranopyrimidines, a type of fused heterocycle, have shown potential as antitubercular and analgesic agents. researchgate.net

The broad biological profile of pyran-based heterocycles underscores their importance as a versatile scaffold. Structure-activity relationship studies consistently show that the type and position of substituents on the pyran ring and any fused heterocyclic systems are determinant factors for the specific biological action and potency of the resulting compounds. nih.gov

Mechanistic Investigations

Mechanisms Underlying Antiglioma Activity

Recent research has highlighted the potential of 5-Hydroxy-2-methyl-4H-pyran-4-one and its derivatives as antiglioma agents. nih.govnih.govrsc.org The mechanisms behind this activity are multifaceted, involving the scavenging of a key oncometabolite and the direct inhibition of cancer cell proliferation and invasion.

d-2-Hydroxyglutarate (d-2HG) Scavenging Pathways

A significant breakthrough in understanding the antiglioma effects of this compound lies in its ability to scavenge d-2-hydroxyglutarate (d-2HG). nih.govnih.govrsc.org In a substantial portion of glioma cases, particularly grade II gliomas, mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the excessive production and accumulation of d-2HG. nih.govnih.govrsc.org This metabolite is considered an oncometabolite as it can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumor initiation. nih.gov

Derivatives of this compound have been specifically designed and synthesized to act as d-2HG scavengers. nih.gov One particularly potent derivative, designated as compound 4a in a 2018 study, demonstrated a remarkable 86.3% inhibitory rate against the intracellular production of d-2HG at a concentration of 1 μM. nih.govnih.govrsc.org This suggests a direct mechanism of action wherein the compound or its derivatives neutralize the oncogenic effects of d-2HG, thereby impeding glioma progression.

Effects on Cell Growth, Colony Formation, and Migration Inhibition

Beyond d-2HG scavenging, this compound derivatives have been shown to directly impact the hallmarks of cancer progression, including cell growth, colony formation, and migration. nih.govnih.govrsc.org The same potent derivative, 4a , exhibited significant anti-proliferative activity against human glioma cell lines HT1080 and U87, with IC₅₀ values of 1.43 μM and 4.6 μM, respectively. nih.govnih.govrsc.org The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, this compound demonstrated dramatic inhibitory effects on the colony formation and migration of both U87 and HT1080 cells, even at a low concentration of 1 μM. nih.govnih.gov This indicates that derivatives of this compound can disrupt the ability of glioma cells to proliferate uncontrollably and to invade surrounding tissues, two critical aspects of cancer malignancy. It has been observed that human glioma cells with elevated d-2HG levels exhibit a faster migration rate, further underscoring the importance of d-2HG scavenging in inhibiting glioma cell migration. nih.gov

Mechanisms of Tyrosinase Inhibition through Metal Chelation

This compound and its parent compound, kojic acid, are recognized for their ability to inhibit tyrosinase, a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. researcher.lifescispace.comresearchgate.netnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov The primary mechanism of tyrosinase inhibition by these compounds is through the chelation of the copper ions within the enzyme's active site. researchgate.net

Tyrosinase catalyzes the first two steps in melanin production. researchgate.net The catalytic activity of tyrosinase is dependent on the presence of two copper ions in its active site. researchgate.net this compound, possessing a γ-pyranone structure with an enolic hydroxyl group, can effectively bind to these copper ions, rendering the enzyme inactive. researcher.lifescispace.com By chelating the essential metal cofactor, the compound prevents the enzyme from carrying out its catalytic function, thereby inhibiting the synthesis of melanin. researchgate.net

Molecular Basis of Antioxidant Action

The antioxidant properties of this compound are attributed to two primary molecular mechanisms: metal ion chelation and radical scavenging. These actions help to mitigate cellular damage caused by oxidative stress.

Metal Ion Chelation (e.g., Iron)

Similar to its action on tyrosinase, this compound can chelate other metal ions, notably iron. nih.govresearchgate.net Iron is a crucial element but can also participate in the Fenton reaction, a process that generates highly reactive and damaging hydroxyl radicals. By sequestering iron ions, this compound and its derivatives can prevent this reaction from occurring, thereby reducing the formation of reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.com The ability of these compounds to act as iron chelators has been a subject of study for their potential therapeutic applications. nih.govresearchgate.netnih.gov

Radical Scavenging through Hydrogen Donation

In addition to metal chelation, this compound can directly neutralize free radicals through hydrogen donation. scispace.com The 5-hydroxyl group on the pyranone ring is considered a key functional group for this activity. scispace.comnih.gov This hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction of oxidation. This mechanism has been demonstrated in various antioxidant assays, including the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govmdpi.com Studies on related compounds have shown that the presence and position of hydroxyl groups are critical for their radical scavenging efficacy. nih.gov

Interaction with DNA Gyrase and Related Targets

The interaction of pyranone derivatives with bacterial DNA gyrase and related topoisomerase enzymes has been a subject of scientific inquiry. DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and a well-established target for antibacterial agents.

Research into derivatives of this compound has explored this potential. A series of compounds, specifically 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-ones, were synthesized from this compound and evaluated for their inhibitory effects against DNA gyrase. tubitak.gov.trtubitak.gov.tr A DNA gyrase supercoiling assay revealed that the tested compounds exhibited, at best, very mild inhibition of the enzyme. tubitak.gov.tr Despite this modest activity, the structural similarities of these hydroxypyranone derivatives to quinolone and naphthyridone antibacterials suggest that the 4H-pyran-4-one scaffold could be a valuable lead for developing new inhibitors of Mycobacterium species and topoisomerase II. tubitak.gov.trtubitak.gov.tr

Broader studies on related pyrone structures support their potential to interact with topoisomerases. For instance, a class of compounds known as topopyrones, which feature a fused 1,4-pyrone ring, have been shown to stabilize covalent complexes between DNA and both topoisomerase I and topoisomerase II, effectively acting as topoisomerase poisons. nih.gov Similarly, pyranonaphthoquinone derivatives have been identified as inhibitors of cellular DNA topoisomerase II. researchgate.net These findings indicate that while direct derivatives of this compound have shown only weak anti-gyrase activity, the broader pyrone chemical class demonstrates a capacity for interacting with these critical enzymatic targets.

Proposed Mechanisms for Anticonvulsant Effects (e.g., CNS Transfer, Lipid Solubility)

Derivatives of 4H-pyran-4-one have been investigated for their potential as antiseizure medications. Studies have focused on synthesizing derivatives and evaluating their activity in established preclinical models of epilepsy.

A series of thirteen 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized and assessed for anticonvulsant properties using the maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests. nih.gov In this study, the compound 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one showed protection against MES-induced seizures, while 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one was identified as the most active compound in the scMet test. nih.gov Another study focused on derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a closely related structure. thieme-connect.de The findings identified 2-[4-(4-chlorophenyl) piperazin-1-ylmethyl]-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one as the most active against MES seizures and 3-hydroxy-6-hydroxymethyl-2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one as most active against scMet seizures. thieme-connect.de

The precise mechanism for these anticonvulsant effects is not fully elucidated, but research on other pyran-containing scaffolds offers potential explanations. For example, a molecular docking study on spirooxindole-4H-pyran derivatives, which demonstrated significant anticonvulsant activity, suggested that their mechanism of action could involve agonism at the γ-aminobutyric acid-A (GABA-A) receptor. nih.gov

For any compound to exert an effect on the central nervous system (CNS), it must cross the blood-brain barrier (BBB). This transport is heavily influenced by the physicochemical properties of the molecule, particularly its lipid solubility. nih.govmdpi.com Lipid solubility is often estimated by the octanol/water partition coefficient (LogP). A higher lipophilicity generally favors BBB penetration. mdpi.com The parent compound, this compound, has a calculated LogP value of 0.654. chemeo.com While this provides a baseline, the modifications made to create the active derivatives, such as the addition of substituted piperazine (B1678402) groups, would significantly alter their lipophilicity and thus their ability to be transferred into the CNS. nih.gov

Induction of Apoptosis in Cancer Cells by Derivatives

Derivatives of this compound and related pyran structures have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This has made the pyran scaffold a point of interest in the development of novel anticancer agents.

One study detailed a series of novel this compound derivatives designed as antiglioma agents. Among them, compound 4a, 6,6′-((4-(Benzyloxy)phenyl)methylene)bis(this compound), exhibited potent anti-proliferative activity against HT1080 and U87 glioma cells with IC50 values of 1.43 μM and 4.6 μM, respectively. nih.govnih.gov This compound also dramatically inhibited the colony formation of these cancer cells. nih.gov

Other research has focused on fused pyran derivatives, which were shown to induce apoptosis and inhibit cell cycle progression across multiple cancer cell lines. tubitak.gov.tr For instance, in the A549 lung cancer cell line, one such derivative led to a significant increase in apoptotic bodies, reaching 47.20 ± 0.28% after 48 hours of incubation. tubitak.gov.tr The mechanism of apoptosis induction by certain pyran derivatives has also been investigated. Novel spiro-4H-pyran derivatives were found to cause apoptosis in A549 cells through the mitochondrial pathway, evidenced by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2. scispace.com Furthermore, other 4H-pyran derivatives were observed to induce apoptosis in HCT-116 human colorectal cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Homology Modeling for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, helping to understand and predict the interaction between a ligand, such as 5-Hydroxy-2-methyl-4H-pyran-4-one, and a protein's active site. Studies on various pyran derivatives have demonstrated their potential as inhibitors for a range of biological targets. For instance, derivatives of 4H-pyran have been investigated as potential anticancer agents by docking them against targets like cyclin-dependent kinase 2 (CDK2). mdpi.com Similarly, other pyran-based compounds have been studied for their inhibitory activity against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

In cases where the three-dimensional structure of a target protein has not been determined experimentally, homology modeling can be employed. nih.gov This approach builds a theoretical 3D model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. nih.gov Once a reliable model of the target is generated, molecular docking can be performed to investigate the binding modes and affinities of ligands like this compound and its analogs. researchgate.net This combined approach is crucial for exploring the therapeutic potential of compounds when experimental target structures are unavailable.

Quantum Chemical Analyses

Quantum chemical analyses, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These methods are used to predict various molecular properties from first principles.

The optoelectronic properties of a molecule, which govern its interaction with light and its electronic behavior, can be thoroughly investigated using quantum chemical methods. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand electronic transitions. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. DFT calculations, often at the B3LYP/6–311++G(d,p) level of theory, are employed to determine these properties, which are fundamental for assessing the potential of pyran derivatives in materials science and medicinal chemistry. nih.govbohrium.com

Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental step in computational analysis. Geometrical structure optimization calculations, typically performed using DFT methods, refine the molecular geometry to a minimum energy state. For this compound, these calculations predict bond lengths, bond angles, and dihedral angles. The results from these theoretical calculations can be validated against experimental data obtained from X-ray crystallography. researchgate.net

Crystallographic studies show that the 4H-pyran-4-one ring is not perfectly regular. researchgate.netnih.gov The molecule is planar, a feature that influences its stacking interactions and biological activity. researchgate.netnih.gov

Table 1: Selected Experimental Bond Lengths for this compound

| Bond | Length (Å) |

| C-C | 1.426 - 1.446 |

| C=C | 1.323 - 1.334 |

| C-O (in ring) | 1.352 - 1.358 |

Data sourced from crystallographic studies. researchgate.netnih.gov

Computational studies are crucial for analyzing the non-covalent interactions that govern molecular recognition and crystal packing. For this compound, experimental data reveals that molecules form dimers through intermolecular O—H⋯O hydrogen bonds. researchgate.netnih.gov These dimers are further connected by hydrogen bonds involving the methyl group and the hydroxyl oxygen atom. researchgate.netnih.gov Additionally, π–π stacking interactions are observed between the centroids of the pyran rings, with a reported distance of approximately 3.855 Å. researchgate.netnih.gov

Quantum chemical calculations can model these interactions and also predict the vibrational wavenumbers of the molecule. The calculated vibrational spectrum can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and the accuracy of the computational model.

MM-GBSA Studies for Binding Affinity Predictions

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. nih.govnih.gov This technique combines the molecular mechanics energies of the complex with continuum solvation models to calculate the binding affinity, which is a critical parameter in drug design. nih.gov

The MM-GBSA calculation involves several energy terms, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov This method is often used as a refinement step after molecular docking to re-rank the docked poses and provide a more accurate prediction of binding strength. nih.gov While computationally more intensive than simple docking scores, MM-GBSA generally offers a better correlation with experimental binding affinities. nih.gov Studies on various ligand-protein complexes have demonstrated the utility of MM-GBSA in rationalizing experimental findings and improving the results of virtual screening campaigns. nih.govnih.gov

Computational Descriptors for Pharmacophore Analysis

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov Computational descriptors derived from the molecular structure are used to build these models. Key features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, the key pharmacophoric features would include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen and the ether oxygen in the ring).

A hydrophobic feature (the methyl group).

An aromatic/planar ring system.

By analyzing the structure-activity relationships (SAR) of a series of pyran derivatives, researchers can identify which of these features are crucial for a specific biological activity. nih.gov These pharmacophore models can then be used to screen large compound libraries virtually, identifying novel molecules with a high probability of being active. nih.gov This approach saves significant time and resources in the early stages of drug discovery. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in confirming the identity and purity of 5-Hydroxy-2-methyl-4H-pyran-4-one and its derivatives, as well as in elucidating the structures of newly synthesized related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the study of this compound and its derivatives, such as maltol (B134687) propionate (B1217596), IR spectra reveal characteristic absorption bands. chemicalbook.com For instance, the IR spectrum of maltol, a chemical isomer of this compound, shows a distinct phenolic O−H stretching band around 3362 cm⁻¹, a C=O stretching frequency near 1660 cm⁻¹, and C−O stretching bands at approximately 1369 cm⁻¹ and 1319 cm⁻¹. researchgate.netnih.gov These bands are indicative of the hydroxyl, carbonyl, and ether functionalities within the pyranone ring system. researchgate.net The analysis of novel 4H-pyran derivatives also relies on IR spectroscopy to confirm the presence of key functional groups, with characteristic stretching frequencies for amine (NH₂), cyano (C≡N), and carbonyl (C=O) groups being pivotal for structural confirmation. nih.gov

A study on ethyl maltol, a derivative, utilized matrix isolation IR spectroscopy combined with DFT calculations to analyze its conformational landscape. mdpi.com This research identified a stable conformer featuring an intramolecular O–H···O hydrogen bond. mdpi.com Upon annealing, the molecules were found to form a centrosymmetric dimer with two intermolecular hydrogen bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, qNMR for purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound derivatives in solution. 1H-NMR provides information on the chemical environment of protons within the molecule.

For example, the 1H-NMR spectrum of maltol in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks that can be assigned to the different protons in the molecule. The Human Metabolome Database provides experimental 1H-NMR data for maltol, which serves as a reference for related structures. Similarly, spectra are available for derivatives like maltol propionate and ethyl maltol. chemicalbook.comchemicalbook.com

Quantitative NMR (qNMR) can be employed to determine the purity of this compound and its derivatives with high precision. Furthermore, 1H-NMR has been used to study the interaction of maltol with metal ions, such as aluminum, by observing changes in the chemical shifts of the ligand's protons upon complexation. researchgate.net The structures of novel pyran derivatives are routinely confirmed using both 1H and 13C-NMR spectroscopy. researchgate.net

Interactive Table: 1H-NMR Spectral Data for Maltol

| Proton | Chemical Shift (ppm) in CDCl₃ |

| Methyl Protons | Data not available in provided search results |

| Ring Proton 1 | Data not available in provided search results |

| Ring Proton 2 | Data not available in provided search results |

| Hydroxyl Proton | Data not available in provided search results |

| Note: Specific peak assignments for maltol were not available in the provided search results. The table is a template for where such data would be presented. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing a reference for its fragmentation. nist.govnist.gov The molecular weight of this compound is 126.11 g/mol . nist.govnih.gov

The mass spectrum of its isomer, maltol, has also been documented, showing a specific retention time in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnist.gov High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized pyran derivatives. researchgate.net The Human Metabolome Database also lists predicted and experimental mass spectrometry data for maltol, including LC-MS/MS spectra. hmdb.ca

Interactive Table: Mass Spectrometry Data for this compound

| Technique | m/z (Mass-to-Charge Ratio) | Fragment |

| Electron Ionization | Data not available in provided search results | Data not available in provided search results |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 127.03897 | Data not available in provided search results |

| Predicted Collision Cross Section (CCS) for [M+Na]⁺ | 149.02091 | Data not available in provided search results |

| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 125.02441 | Data not available in provided search results |

| Note: Specific fragmentation data was not available in the provided search results. The table includes predicted m/z values for different adducts from PubChem. uni.lu |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study on this compound revealed that it crystallizes in the triclinic space group P1. nih.govresearchgate.net The molecules are planar and form dimers through intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers are further connected by hydrogen bonds involving the methyl group and the hydroxyl oxygen atom. nih.govresearchgate.net

Intermolecular O-H···O Hydrogen Bonding

In the crystal structure of this compound, intermolecular O—H···O hydrogen bonds are a dominant feature, leading to the formation of dimers. nih.govresearchgate.net Specifically, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net The geometry of these hydrogen bonds, including the D—H···A distances and angles, has been determined, confirming the presence of a central four-membered [O···H···O···H] ring in the dimer. nih.govresearchgate.net For instance, one such bond has a D···A distance of 2.635 (2) Å. nih.gov The crystal structure of a related compound, 3,5-dihydroxy-2-methyl-4H-pyran-4-one, also shows stabilization through strong intermolecular O—H···O hydrogen bonds. nih.gov

Interactive Table: Hydrogen-Bond Geometry in this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| O2—H2···O3i | 0.87 (3) | 1.83 (3) | 2.635 (2) | 152 (2) |

| C6—H6A···O2ii | 0.96 | 2.42 | 3.378 (3) | 173 |

| Symmetry codes define the relationship between the asymmetric units. Data sourced from Shaheen et al. (2009). nih.gov |

π–π Interactions and C-H···π Interactions

Beyond hydrogen bonding, the crystal packing of this compound is influenced by weaker non-covalent interactions. nih.govresearchgate.net There are π–π stacking interactions between the centroids of the pyranone rings of adjacent dimers, with a separation distance of 3.8552 (13) Å. nih.govresearchgate.net

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized or isolated compound. For this compound, with a molecular formula of C₆H₆O₃ and a molecular weight of 126.11 g/mol , elemental analysis provides the percentage composition of its constituent elements, primarily carbon and hydrogen. nist.govnist.gov These experimental values are compared against the theoretically calculated percentages to confirm the compound's purity and identity.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.14 |

| Hydrogen (H) | 4.80 |

| Oxygen (O) | 38.06 |

Beyond basic composition, X-ray crystallography provides definitive information on the solid-state structure. Studies have shown that this compound crystallizes in a triclinic system with the space group P1. researchgate.net The molecules are planar and form dimers through intermolecular O-H···O hydrogen bonds. nih.gov These dimers are further connected by hydrogen bonds involving the methyl group. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆O₃ |

| Formula Weight | 126.11 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.4467 (4) |

| b (Å) | 7.3301 (5) |

| c (Å) | 7.6945 (5) |

| α (°) | 105.354 (3) |

| β (°) | 98.416 (4) |

| γ (°) | 100.008 (4) |

| Volume (ų) | 285.68 (4) |

| Z | 2 |

Specialized Spectrophotometric Assays (e.g., for Lipid Peroxidation)

The antioxidant potential of compounds like this compound is often evaluated using specialized spectrophotometric assays. These assays can measure the compound's ability to inhibit oxidative processes, such as lipid peroxidation. nih.gov Lipid peroxidation is a chain reaction that leads to the degradation of lipids and the formation of mutagenic products, including malonaldehyde and 4-hydroxynonenal (B163490) (4-HNE). nih.gov

A prominent example of a specialized assay is the colorimetric method for quantifying 4-HNE protein adducts, a stable marker for oxidative stress and lipid peroxidation. abcam.com This type of assay is often based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. abcam.com

The general principle involves a plate pre-coated with 4-HNE conjugate. The sample to be tested is added to the wells along with a specific anti-4-HNE antibody. The 4-HNE adducts in the sample compete with the coated 4-HNE for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color, measured with a spectrophotometer (e.g., at 450 nm), is inversely proportional to the amount of 4-HNE adducts in the original sample. abcam.com

| Step | Description |

|---|---|

| 1. Competition | Sample containing 4-HNE adducts is incubated with an anti-4-HNE antibody in wells coated with a 4-HNE conjugate. |

| 2. Binding | The antibody binds to either the 4-HNE in the sample or the 4-HNE coated on the well. |

| 3. Detection | An enzyme-linked secondary antibody is added, followed by a colorimetric substrate. |

| 4. Quantification | Absorbance is read on a spectrophotometer. Lower absorbance indicates a higher concentration of 4-HNE in the sample. |

Electronic and Magnetic Susceptibility Studies of Coordination Compounds

This compound and its derivatives are effective chelating agents, forming coordination compounds with various metal ions, including iron, ruthenium, and osmium. nih.gov The characterization of these metal complexes relies heavily on electronic and magnetic susceptibility studies to determine their electronic structure and geometry. sapub.org

Magnetic susceptibility measures how a material responds to an applied magnetic field. For coordination compounds of transition metals, this measurement is particularly valuable as it can determine the number of unpaired electrons in the metal's d-orbitals. libretexts.org This information is crucial for distinguishing between different possible electronic configurations (spin states) and coordination geometries. sapub.org